The compound Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc is a complex oligosaccharide that plays significant roles in biological systems, particularly in cell recognition and signaling processes. This structure is characterized by a series of glycosidic linkages, specifically involving galactose and N-acetylglucosamine units. Its intricate arrangement allows it to participate in various biochemical interactions, making it a subject of interest in glycoscience.
This compound can be derived from natural sources or synthesized through chemical or enzymatic methods. It is often studied in the context of glycobiology, where its presence can influence cellular interactions and immune responses. Research has demonstrated its relevance in the synthesis of radiolabeled pentasaccharides and other glycan structures, which are crucial for understanding glycan functions in biological systems .
Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc belongs to the class of oligosaccharides, specifically those that contain multiple sugar residues linked by glycosidic bonds. Its classification within the broader category of carbohydrates highlights its role in various metabolic pathways and its potential applications in biotechnology and medicine.
The synthesis of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc can be achieved through several methods:
Recent studies have highlighted the efficiency of chemoenzymatic syntheses, which combine both chemical and enzymatic steps to construct complex glycans. For instance, the synthesis of similar trisaccharides involved multiple steps including protection, activation, and coupling reactions, often achieving high yields through optimized reaction conditions .
The molecular structure of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc consists of several sugar units linked by specific glycosidic bonds:
These units are arranged in a branched manner, with distinct linkages that define their biological activity.
The structural configuration can be represented as follows:
This notation emphasizes the specific types of linkages between the sugar units.
The compound undergoes several chemical reactions typical for oligosaccharides, including:
For example, the formation of this oligosaccharide can involve controlled glycosylation reactions using activated sugar donors and specific acceptors under optimized conditions to ensure high selectivity and yield .
The mechanism by which Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc exerts its biological effects primarily involves:
Research indicates that such oligosaccharides can modulate immune responses by interacting with immune cells, influencing processes like cell adhesion and signaling pathways .
The physical properties include:
Chemical properties may involve:
Relevant data from studies indicate that modifications to the oligosaccharide structure can significantly alter its stability and reactivity .
The compound has several applications in scientific research, including:
The core structure represents a branched pentasaccharide terminating in a reducing-end glucose derivative. The sequence initiates at the reducing end with an aldehydo-glucose residue (Glc), indicative of the open-chain form resulting from ring-opening at the anomeric carbon. This is glycosidically linked via a β(1→4) bond to a galactose (Gal) residue. The central galactose residue serves as the pivotal branch point, connected through β(1→3) and β(1→6) linkages to two distinct N-acetylglucosamine (GlcNAc) units. The β(1→3)-linked branch extends as Galβ(1→3)GlcNAcβ(1→3)[, while the β(1→6)-linked branch forms Galβ(1→4)GlcNAcβ(1→6)[.
Table 1: Linkage Configuration and Biochemical Properties
Glycosidic Bond | Stereochemical Configuration | Bond Angle Characteristics | Conformational Flexibility |
---|---|---|---|
Galβ(1→4)Glc | β-anomeric configuration | Relatively flexible | Standard disaccharide mobility |
GlcNAcβ(1→3)Gal | β-anomeric configuration | Constrained equatorial position | Moderate rigidity |
GlcNAcβ(1→6)Gal | β-anomeric configuration | High rotational freedom | Significant flexibility |
The β(1→3) linkage between GlcNAc and Gal imposes significant conformational constraints due to the equatorial-equatorial bond geometry. This restricts rotational freedom around the glycosidic torsion angles (Φ and Ψ) compared to β(1→4) linkages. The β(1→4) linkages (Galβ(1→4)Glc and Galβ(1→4)GlcNAc) adopt a more extended conformation with standard flexibility, allowing greater accessibility for molecular recognition. The β-anomeric configuration at all linkages ensures stability against non-specific enzymatic hydrolysis compared to α-linkages.
The β(1→6) linkage between the core Gal and the branch-point GlcNAc introduces exceptional conformational flexibility. This bond's rotational freedom around multiple bonds (C5-C6-O6-C1') creates a dynamic spatial arrangement where the Galβ(1→4)GlcNAc branch samples a wide volume of space relative to the core structure. This flexibility is critical for enabling simultaneous interactions with multivalent lectins or receptors. The spatial separation created by this branching pattern distinguishes it from linear glycans, facilitating complex molecular recognition events observed in biological systems [2].
The reducing-end glucose exists in equilibrium between its cyclic pyranose form and the open-chain aldehydo configuration. The aldehyde functional group (–CHO) confers unique chemical reactivity, enabling nucleophilic addition reactions (e.g., reductive amination for bioconjugation), unlike non-reducing termini. This open-chain form is stabilized in solution at physiological pH through equilibrium with the cyclic forms. The aldehydo group significantly enhances the molecule's utility as a biochemical probe or for chemoselective ligation strategies in glycoconjugate synthesis [3].
Table 2: Structural Comparison with Biologically Significant Glycan Motifs
Glycan Structure | Core Motifs | Branching Pattern | Biological Relevance |
---|---|---|---|
Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc | LacNAc (Galβ1-4GlcNAc), Type 1/Type 2 chains | β(1→6) branch | Glycoprotein recognition |
Linear LacNAc (Galβ1-4GlcNAc) | Type 2 chain (Galβ1-4GlcNAc) | None | Heparin, keratan sulfate backbones |
Poly-LacNAc [(Galβ1-4GlcNAc)n] | Repeating Type 2 chains | Linear extensions | Cell adhesion molecules |
Blood Group Antigens (e.g., Lewis x) | Galβ1-4(Fucα1-3)GlcNAc | α-fucosylation | Cell-cell recognition determinants |
Unlike the linear LacNAc (Galβ1-4GlcNAc) disaccharide motif prevalent in glycosaminoglycans and glycoproteins, this pentasaccharide incorporates two distinct LacNAc variants: A classical Type 2 LacNAc (Galβ1-4GlcNAc) on the β(1→6) branch and a Type 1-like motif (Galβ1-3GlcNAc) on the β(1→3) branch. This creates a branched dual-antennary architecture absent in linear poly-LacNAc chains [(Galβ1-4GlcNAc)n], which exhibit extended helical conformations. The presence of both Type 1 and Type 2 chains within a single branched structure enables broader lectin recognition capabilities than homogeneous poly-LacNAc structures [4].
The Type 1 branch (Galβ1-3GlcNAc) structurally resembles the core of Lewis b and Lewis y antigens, differing primarily through the absence of fucosylation (Fucα1-2/α1-4) at potential modification sites. The Type 2 branch (Galβ1-4GlcNAc) mirrors the Lewis x and sialyl-Lewis x backbone, where α(1→3)-fucosylation would create these biologically critical epitopes. The branched topology parallels that of I-antigens found on erythrocyte membranes, where multiple antennary GlcNAc residues serve as scaffolds for blood group-specific glycosyltransferases. This structure's capacity to be enzymatically modified into blood group determinants highlights its biological relevance in cell surface recognition events [4].
The branched nature necessitates specialized linear notations. In Linear Code, the structure is represented as:
Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)Glc
This succinctly captures the branching using parentheses, with the β(1→6)-linked branch enclosed in square brackets. GlycoCT encoding provides atom-level specificity for glycosidic bonds and ring conformations:
RES 1b:b-dgal-HEX-1:5 2b:b-dglc-HEX-1:5 3b:b-dglc-HEX-1:5 4s:n-acetyl 5b:b-dgal-HEX-1:5 6b:b-dglc-HEX-1:5 7s:n-acetyl LIN 1:1d(4+1)2d 2:2o(3+1)3d 3:3d(2+1)4n 4:3o(3+1)5d 5:2o(6+1)6d 6:6d(2+1)7n 7:6o(4+1)5d
GlycoCT explicitly defines monosaccharide stereochemistry (b-dgal-HEX
= β-D-galactopyranose), anomeric states (1:5
= pyranose), and linkage atoms (e.g., 1d(4+1)2d
indicates O1 of residue 1 linked to C4 of residue 2). This granularity eliminates ambiguity inherent in condensed notations [1] [2].
WURCS (Web3 Unique Representation of Carbohydrate Structures) provides a compact, database-compatible string optimized for computational searching:
WURCS=2.0/4,5,4/[a2122h-1b_1-5][a2112h-1b_1-5][a2122h-1a_1-5_2*NCC/3=O][a2112h-1b_1-5]/1-1-2-3-4|5/a3-b1_a3-c1_a6-d1_b4-e1|c1^O
This encodes:
a2122h
, a2112h
) representing Gal and GlcNAc residues -1b
= β, -1a
= α) |c1^O
= open-chain form) 2*NCC/3=O
= N-acetyl at C2)WURCS uniquely handles the branched topology and reducing-end chemistry, enabling unambiguous database registration and retrieval crucial for glycoinformatics [1]. Table 3: Computational Nomenclature Systems Comparison
Nomenclature System | Representation of Target Structure | Key Advantages | Limitations | ||
---|---|---|---|---|---|
Linear Code | Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)Glc | Human-readable, concise syntax | Ambiguity in stereochemistry details | ||
GlycoCT | Atom-specific RES/LIN blocks (as above) | Unambiguous atom mapping, machine-readable | Verbose, complex syntax | ||
WURCS | `WURCS=2.0/4,5,4/[a2122h-1b_1-5].../1-1-2-3-4 | 5/a3-b1... | c1^O` | Unique representation, compact for databases | Low human readability |
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